molecular formula C40H75NO9 B219028 Soyacerebroside I CAS No. 114297-20-0

Soyacerebroside I

Cat. No.: B219028
CAS No.: 114297-20-0
M. Wt: 714 g/mol
InChI Key: HOMYIYLRRDTKAA-OMWTXZRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Soyacerebroside I is a type of glycosyl-N-acylsphingosine, specifically a D-glucosyl-N-acylsphingosine. It is a natural compound found in various plants, including soybeans and the pulp of Euphoria longana (Longan Arillus). This compound is known for its biological activities, including anti-inflammatory and tyrosinase inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Soyacerebroside I involves the glycosylation of sphingosine with a glucosyl donor. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out under anhydrous conditions to prevent hydrolysis. The reaction conditions must be carefully controlled to ensure the formation of the desired glycosidic bond .

Industrial Production Methods: Industrial production of this compound can be achieved through extraction from natural sources, such as soybeans or Longan Arillus. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. The yield and purity of the compound can be optimized by adjusting the extraction parameters .

Chemical Reactions Analysis

Types of Reactions: Soyacerebroside I undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Soyacerebroside I has a wide range of scientific research applications:

Mechanism of Action

Soyacerebroside I exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Soyacerebroside I is unique among glycosyl-N-acylsphingosines due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its potent tyrosinase inhibitory activity and its potential therapeutic applications in anti-inflammatory treatments and skincare products .

Biological Activity

Soyacerebroside I is a glycosphingolipid derived from the seeds of Glycine max (soybean) and is recognized for its various biological activities, particularly in anti-inflammatory and protective roles against degenerative diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Anti-Inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that it inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells . Furthermore, it effectively reduces interleukin-1 beta (IL-1β)-induced monocyte chemoattractant protein-1 (MCP-1) expression in human osteoarthritis synovial fibroblasts, which is crucial for monocyte migration during inflammation .

2. Chondroprotective Properties
this compound has been shown to protect against cartilage degradation by inhibiting matrix metalloproteinase-1 (MMP-1) production in chondrocytes under IL-1β stimulation. This suggests a potential role in treating osteoarthritis by preserving cartilage integrity .

3. Modulation of MicroRNAs
The compound influences microRNA expression, particularly upregulating miR-432, which plays a role in suppressing SP1 expression—a transcription factor involved in inflammatory responses. This modulation contributes to the anti-inflammatory effects observed in various cell types .

Table 1: Summary of Key Studies on this compound

StudyObjectiveKey FindingsReference
Study 1 Investigate anti-inflammatory effectsInhibited iNOS and COX-2 expression; reduced MCP-1 levels
Study 2 Chondroprotective effectsReduced MMP-1 production; protected cartilage from degradation
Study 3 MicroRNA modulationUpregulated miR-432; inhibited SP1 expression and inflammatory responses
Study 4 Angiogenesis inhibitionSuppressed VEGF-facilitated angiogenesis in endothelial progenitor cells

Therapeutic Potential

The anti-inflammatory and chondroprotective properties of this compound suggest its potential as a therapeutic agent for conditions like osteoarthritis and other inflammatory diseases. Its ability to modulate key signaling pathways and gene expressions makes it a candidate for further clinical studies.

Properties

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3R,4E,8E)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19+,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMYIYLRRDTKAA-HIMJKWBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C/CCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H75NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316286
Record name Soyacerebroside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114297-20-0
Record name Soyacerebroside I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114297-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Soyacerebroside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOYACEREBROSIDE I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1RF8S49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Soyacerebroside I
Reactant of Route 2
Soyacerebroside I
Reactant of Route 3
Soyacerebroside I
Reactant of Route 4
Soyacerebroside I
Reactant of Route 5
Soyacerebroside I
Reactant of Route 6
Soyacerebroside I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.